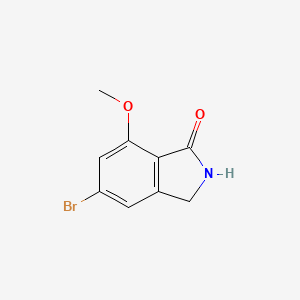

5-Bromo-7-methoxyisoindolin-1-one

描述

Historical Development and Significance of the Isoindolinone Scaffold in Organic Chemistry

The isoindolin-1-one (B1195906) framework, a bicyclic structure featuring a benzene (B151609) ring fused to a γ-lactam, has been a subject of scientific interest for many decades. nih.gov This scaffold is present in a wide array of naturally occurring alkaloids and has demonstrated a diverse range of biological activities, solidifying its role as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov The inherent structural features of the isoindolinone core allow it to serve as a versatile pharmacophore, capable of interacting with various biological targets. nih.gov

Historically, the synthesis of isoindolinones has evolved significantly. Early methods often involved multi-step sequences, but contemporary organic chemistry has introduced a plethora of more efficient synthetic strategies. organic-chemistry.org These modern techniques include transition-metal-catalyzed reactions, such as palladium-catalyzed carbonylation and C-H activation, which provide direct and atom-economical routes to the core structure and its derivatives. organic-chemistry.orgresearchgate.net The development of asymmetric syntheses has also been a major focus, allowing for the stereocontrolled construction of chiral isoindolinones, which is critical for developing specific and potent pharmaceutical agents. chim.it

Rationale for Research on Substituted Isoindolinones, with Specific Emphasis on Halogenated and Alkoxy-Substituted Derivatives

The modification of the basic isoindolinone scaffold through the introduction of various functional groups is a cornerstone of drug discovery and materials science research. Substituents can profoundly influence the molecule's steric, electronic, and lipophilic properties, thereby modulating its pharmacokinetic profile and biological activity.

Halogenation, particularly bromination, is a widely employed strategy in medicinal chemistry. The introduction of a bromine atom can enhance binding affinity to target proteins and improve metabolic stability. mdpi.combiointerfaceresearch.com Furthermore, the bromo group serves as a versatile synthetic handle, enabling further structural elaboration through a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which allows for the creation of diverse compound libraries. Research into bromo-substituted indolinones has led to the discovery of compounds with potent anticancer activities. nih.govmdpi.com

The combined presence of both a bromo and a methoxy (B1213986) group on the isoindolinone ring, as in 5-Bromo-7-methoxyisoindolin-1-one, offers a strategic combination of these effects. This dual substitution allows for both the fine-tuning of the molecule's inherent properties and the potential for subsequent chemical diversification.

Current State of Academic Research on Isoindolinone Analogues Bearing Bromo and Methoxy Functionalities

Academic research has extensively explored isoindolinone derivatives with various substitutions. Numerous studies report the synthesis and biological evaluation of derivatives bearing a bromine atom at different positions, often in the context of developing new anticancer agents. nih.govmdpi.comnih.gov Likewise, methoxy-substituted isoindolinones have been investigated.

Scope and Objectives of Research Investigating this compound

Given the absence of dedicated studies, the research objectives for a compound like this compound can be inferred from its chemical structure and the established utility of its functional groups. The primary scope of research involving this molecule would likely be its use as a key intermediate or building block for the synthesis of more complex molecules. medchemexpress.comchemicalbook.com

The strategic placement of the bromo and methoxy groups defines its potential utility:

Objective 1: Synthetic Diversification. The bromine atom at the 5-position is primed for palladium-catalyzed cross-coupling reactions. The objective would be to use this position to introduce a wide variety of aryl, alkyl, or alkynyl groups, thereby generating a library of novel, extensively substituted isoindolinone derivatives.

In essence, the research value of this compound lies not as an end-product itself, but as a versatile platform for the efficient construction of new chemical entities with potential therapeutic applications.

Compound Data

Below are the predicted physicochemical properties for this compound.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈BrNO₂ |

| Molecular Weight | 242.07 g/mol |

| Canonical SMILES | COC1=CC(=C2C(=C1)C(=O)NC2)Br |

| InChI Key | Predicted data not available |

| CAS Number | Not available |

Structure

3D Structure

属性

分子式 |

C9H8BrNO2 |

|---|---|

分子量 |

242.07 g/mol |

IUPAC 名称 |

5-bromo-7-methoxy-2,3-dihydroisoindol-1-one |

InChI |

InChI=1S/C9H8BrNO2/c1-13-7-3-6(10)2-5-4-11-9(12)8(5)7/h2-3H,4H2,1H3,(H,11,12) |

InChI 键 |

RPBOQTYKKIUYCN-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC(=CC2=C1C(=O)NC2)Br |

产品来源 |

United States |

Mechanistic Investigations of Reactions Involving 5 Bromo 7 Methoxyisoindolin 1 One

Reaction Pathway Elucidation for Synthesis and Functionalization

The synthesis of the isoindolinone core, including structures like 5-Bromo-7-methoxyisoindolin-1-one, can be achieved through various pathways. One prominent method involves the transition metal-catalyzed C-H activation and annulation of benzoic acids. For instance, a ruthenium-catalyzed reaction of benzoic acids with in situ generated formaldimines provides a facile route to isoindolinones. rsc.orgrsc.org Mechanistic studies suggest a pathway involving the ortho-C-H activation of the benzoic acid, followed by coordination and insertion of the imine, and subsequent intramolecular cyclization. rsc.org

Another innovative approach merges C-H activation with strain-release of 1,2-oxazetidines, catalyzed by ruthenium. nih.govorganic-chemistry.orgacs.org This method offers a sustainable route to a diverse range of isoindolinone skeletons. The proposed mechanism involves a C-H activation/β-carbon elimination/intramolecular cyclization cascade. nih.govacs.org Initially, the benzoic acid undergoes Ru-catalyzed C-H activation to form a five-membered ruthenacycle. This intermediate then coordinates with the 1,2-oxazetidine, leading to a β-carbon elimination to form a Ru-imine complex, which then undergoes intramolecular cyclization to yield the isoindolinone product. acs.org

Functionalization of the isoindolinone scaffold, particularly at the bromine-substituted position of this compound, is often achieved through cross-coupling reactions, which will be discussed in more detail in section 3.4.

Role of Catalysis in Isoindolinone Transformations (e.g., Palladium, Copper, Ruthenium)

Catalysis, particularly by transition metals, plays a pivotal role in the synthesis and transformation of isoindolinones. nih.gov

Ruthenium: As mentioned earlier, ruthenium catalysts are highly effective for the synthesis of isoindolinones via C-H activation. rsc.orgrsc.orgnih.govorganic-chemistry.orgacs.org The choice of the ruthenium catalyst and reaction conditions, such as the solvent and base, is critical for the efficiency of these transformations. rsc.orgrsc.org For example, the use of [{Ru(p-cymene)Cl₂}]₂ as a catalyst has been reported for the annulation of benzoic acids. rsc.org

Palladium: Palladium catalysts are extensively used for the functionalization of halo-isoindolinones through cross-coupling reactions. nih.govresearchgate.net For instance, palladium-catalyzed Suzuki and Sonogashira couplings of bromo-substituted heterocycles, including structures analogous to this compound, provide efficient routes to introduce aryl and alkynyl groups. nih.gov These reactions typically involve a palladium(0) catalyst, such as Pd(PPh₃)₄, which undergoes oxidative addition to the aryl bromide, followed by transmetalation with a boronic acid (in Suzuki coupling) or a copper acetylide (in Sonogashira coupling), and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. nih.gov Palladium-catalyzed C-H activation has also been explored for the synthesis of related heterocyclic structures. rsc.org

Copper: Copper catalysts are also significant in isoindolinone chemistry. They have been employed in intramolecular sp³-sp² coupling reactions to form isoindolinones. organic-chemistry.org Copper-catalyzed reactions offer an alternative to palladium-based methods and are often favored due to the lower cost and toxicity of copper. thieme-connect.de Recent studies have also highlighted the use of copper catalysis in asymmetric hydroboration reactions of methylene (B1212753) isoindolinones. acs.org Furthermore, copper-catalyzed halo-halodifluoromethylation reactions have been developed, demonstrating the versatility of copper in mediating complex transformations involving halogenated compounds. nih.gov

Table 1: Catalysts in Isoindolinone Transformations

| Catalyst Type | Reaction Type | Example Catalyst | Reference |

|---|---|---|---|

| Ruthenium | C-H Activation/Annulation | [{Ru(p-cymene)Cl₂}]₂ | rsc.org |

| Palladium | Cross-Coupling (Suzuki, Sonogashira) | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | nih.gov |

| Copper | Intramolecular Coupling, Asymmetric Hydroboration | CuI | nih.govorganic-chemistry.orgacs.org |

Kinetic and Thermodynamic Aspects of Isoindolinone Ring Formation and Derivatization

The study of kinetics and thermodynamics provides a deeper understanding of the factors governing the formation and derivatization of the isoindolinone ring. europeanpharmaceuticalreview.com While specific studies on this compound are not extensively detailed in the provided search results, general principles can be applied.

The formation of the isoindolinone ring through catalytic C-H activation pathways is a multi-step process. rsc.orgacs.org Kinetic studies, such as monitoring reaction rates under different conditions, can help identify the rate-determining step. For instance, in some ruthenium-catalyzed C-H activation reactions for isoindolinone synthesis, it has been suggested that the C-H bond activation itself may not be the rate-determining step. rsc.org

For a comprehensive understanding, computational studies using methods like Density Functional Theory (DFT) can be employed to calculate the energies of transition states and intermediates, providing valuable insights into both the kinetic and thermodynamic profiles of the reaction. mdpi.com

Mechanistic Studies of Halogen-Mediated Reactivity (e.g., Cross-Coupling Reactions)

The bromine atom at the 5-position of this compound is a key functional handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. nih.gov

The mechanism of these cross-coupling reactions, such as the Suzuki and Sonogashira reactions, is well-established. The catalytic cycle typically involves three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the isoindolinone, forming a Pd(II) intermediate. nih.govresearchgate.net

Transmetalation: The organic group from the coupling partner (e.g., an arylboronic acid in a Suzuki reaction or a copper acetylide in a Sonogashira reaction) is transferred to the palladium center, displacing the halide. nih.gov

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

The efficiency and selectivity of these cross-coupling reactions are influenced by various factors, including the choice of palladium catalyst, ligands, base, and solvent. The electronic and steric properties of the isoindolinone substrate also play a crucial role. researchgate.net

Beyond cross-coupling, halogen-mediated reactivity can also involve radical reactions. While not directly documented for this compound in the provided results, halogen bonding can mediate radical reactions, as seen in other systems. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ruthenium |

| Palladium |

| Copper |

| 1,2-oxazetidines |

| Benzoic acid |

| Formaldimines |

| [{Ru(p-cymene)Cl₂}]₂ |

| Pd(PPh₃)₄ |

| PdCl₂(PPh₃)₂ |

| Arylboronic acid |

| Copper acetylide |

Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and chemical literature, detailed spectroscopic and structural elucidation data for the chemical compound this compound are not publicly available.

The structural characterization of novel chemical entities relies heavily on a suite of advanced analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) being paramount. These methods provide a detailed roadmap of a molecule's atomic framework and connectivity. However, for this compound, specific experimental data from these crucial techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), remain elusive in the public domain.

This absence of information prevents a detailed discussion and presentation of its structural features as outlined in the requested scientific article format. The required sections, which would typically detail the analysis of proton and carbon chemical shifts, coupling constants, and fragmentation patterns, cannot be populated without access to the primary research data.

While general principles of spectroscopic techniques are well-established, their application and the resulting data are unique to each specific compound. Without the actual spectra or reported data for this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

It is possible that the synthesis and characterization of this compound have been conducted as part of proprietary research and are therefore not disclosed in publicly accessible literature. The compound may also be a novel intermediate that has not yet been fully characterized or published in a peer-reviewed scientific journal.

Therefore, until the primary spectroscopic data for this compound becomes available through published research or public databases, a scientifically rigorous article on its structural elucidation and advanced spectroscopic characterization cannot be generated.

Structural Elucidation and Advanced Spectroscopic Characterization Techniques Applied to 5 Bromo 7 Methoxyisoindolin 1 One

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the various functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, chemists can deduce the presence of characteristic bonds.

For 5-Bromo-7-methoxyisoindolin-1-one, an IR spectrum would be expected to show distinct peaks corresponding to its structural components. The lactam ring, a key feature of the isoindolinone core, would exhibit a strong absorption band for the carbonyl (C=O) group, typically in the range of 1680-1630 cm⁻¹. The N-H stretching vibration of the lactam would also be anticipated, usually appearing as a broad peak around 3200 cm⁻¹.

The aromatic ring would produce several signals, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The presence of the bromo- and methoxy- substituents would also influence the spectrum. The C-Br stretching vibration is expected at lower frequencies, generally in the 600-500 cm⁻¹ range. The methoxy (B1213986) group (-OCH₃) would be identified by its characteristic C-H stretching vibrations around 2950-2850 cm⁻¹ and a strong C-O stretching band near 1250-1000 cm⁻¹.

A hypothetical data table for the expected IR absorption bands is presented below. It is important to note that these are generalized ranges and the precise values for this compound would need to be determined experimentally.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Lactam) | ~3200 | Medium-Broad |

| Aromatic C-H Stretch | >3000 | Medium |

| Aliphatic C-H Stretch (Methoxy) | 2950-2850 | Medium-Strong |

| C=O Stretch (Lactam) | 1680-1630 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Variable |

| C-O Stretch (Methoxy) | 1250-1000 | Strong |

| C-Br Stretch | 600-500 | Medium-Strong |

X-ray Crystallography for Solid-State Molecular Architecture

A successful crystallographic analysis would yield a detailed structural model, confirming the connectivity of the atoms and revealing the planarity of the isoindolinone ring system. It would also precisely locate the positions of the bromine atom and the methoxy group on the aromatic ring. Furthermore, the analysis would elucidate the intermolecular interactions, such as hydrogen bonding involving the lactam N-H and C=O groups, and potential π-π stacking interactions between the aromatic rings, which govern the crystal packing.

Without experimental data, a table of crystallographic parameters cannot be generated. Such a table would typically include details of the crystal system, space group, unit cell dimensions, and atomic coordinates.

Advanced Spectroscopic Methods for Conformational and Electronic Structure Probing

Beyond routine IR spectroscopy, advanced methods could provide deeper insights into the conformational dynamics and electronic properties of this compound. Techniques such as two-dimensional Nuclear Magnetic Resonance (2D-NMR), including COSY, HSQC, and HMBC experiments, would be invaluable for assigning the proton (¹H) and carbon (¹³C) chemical shifts and confirming the connectivity of the molecular framework.

Computational methods, such as Density Functional Theory (DFT), could be employed to complement experimental findings. DFT calculations can predict spectroscopic properties, including IR frequencies and NMR chemical shifts, and can also be used to explore the molecule's conformational landscape and electronic structure, such as the distribution of electron density and the nature of the molecular orbitals.

The application of these advanced methods to this compound has not been reported in the available literature, precluding a detailed discussion of specific findings.

Computational Chemistry and Theoretical Studies on 5 Bromo 7 Methoxyisoindolin 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. For isoindolinone derivatives, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). These parameters are crucial for predicting a molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack.

In studies of related heterocyclic compounds, DFT calculations, often using the B3LYP functional with a 6-31G* basis set, have been employed to optimize molecular geometries and predict vibrational frequencies. The calculated HOMO-LUMO energy gap is a key indicator of chemical reactivity and the ability of the molecule to engage in electronic transitions. For a hypothetical molecule like 5-Bromo-7-methoxyisoindolin-1-one, the bromine and methoxy (B1213986) substituents would be expected to significantly influence the electronic properties of the isoindolinone core. The bromine atom, being electron-withdrawing, and the methoxy group, being electron-donating, would create a unique electronic environment that could be precisely mapped using DFT.

Illustrative DFT-Calculated Electronic Properties for an Isoindolinone Derivative:

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Region of high electron density, susceptible to electrophilic attack. |

| LUMO Energy | -1.2 eV | Region of low electron density, susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 3.2 D | Measure of the molecule's overall polarity. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is invaluable for understanding how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or enzyme. The isoindolinone scaffold is present in numerous biologically active compounds, and molecular docking has been instrumental in exploring their mechanism of action.

For instance, isoindolinone derivatives have been investigated as inhibitors of enzymes like poly (ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs). Docking studies for these derivatives typically reveal key interactions, such as hydrogen bonds and pi-pi stacking, between the isoindolinone core and amino acid residues in the active site of the target protein. In the case of this compound, docking simulations would be used to predict its binding affinity and pose within a specific target's binding pocket, with the bromo and methoxy groups potentially forming crucial interactions that enhance binding.

Representative Molecular Docking Results for an Isoindolinone-Based Inhibitor:

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| PARP-1 | -8.5 | TYR907, SER904, GLY863 |

| HDAC1 | -7.9 | HIS142, ASP101, TYR305 |

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. While molecular docking provides a static snapshot of a potential binding pose, MD simulations can validate the stability of this pose and explore the flexibility of both the ligand and the target.

For isoindolinone-based inhibitors, MD simulations can be used to assess the stability of the docked complex, calculating root-mean-square deviation (RMSD) to monitor conformational changes. These simulations can also provide insights into the binding kinetics by estimating the free energy of binding. This information is critical for optimizing the design of more potent and selective inhibitors. An MD simulation of this compound bound to a target protein would reveal how the molecule adapts its conformation within the binding site and the persistence of key interactions.

Illustrative Data from a Molecular Dynamics Simulation of a Ligand-Protein Complex:

| Simulation Parameter | Value/Observation | Interpretation |

| Simulation Time | 100 ns | Duration of the simulation to observe dynamic behavior. |

| RMSD of Ligand | 1.5 Å | Indicates the stability of the ligand's binding pose. |

| Number of Hydrogen Bonds | 2-3 (persistent) | Shows stable hydrogen bonding interactions over time. |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, are widely used to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions can aid in the structural elucidation of newly synthesized compounds and in the interpretation of experimental spectra.

For a novel compound like this compound, DFT calculations could predict its 1H and 13C NMR spectra. These calculated spectra can then be compared with experimentally obtained spectra to confirm the compound's structure. Similarly, the prediction of IR spectra can help to identify characteristic vibrational modes associated with its functional groups, such as the carbonyl stretch of the lactam ring and vibrations of the substituted benzene (B151609) ring. The accuracy of these predictions is often improved by using appropriate solvent models and scaling factors.

Example of Predicted vs. Experimental Spectroscopic Data for an Isoindolinone Analog:

| Spectroscopic Data | Predicted Value | Experimental Value |

| 13C NMR (C=O) | 168.5 ppm | 167.9 ppm |

| 1H NMR (N-H) | 8.2 ppm | 8.1 ppm |

| IR (C=O stretch) | 1705 cm-1 | 1698 cm-1 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoindolinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent analogs. Various molecular descriptors, such as electronic, steric, and hydrophobic properties, are used to build QSAR models.

Functionalization and Derivatization Strategies of the 5 Bromo 7 Methoxyisoindolin 1 One Scaffold

Modification at the Bromo Position via Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The bromine atom at the 5-position of the isoindolinone ring is a prime site for modification through various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely used reaction that pairs the bromo-substituted isoindolinone with an organoboron reagent, such as a boronic acid or ester. mdpi.com This reaction, typically catalyzed by a palladium complex like Pd(PPh₃)₄ in the presence of a base, allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position. nih.gov The versatility and mild reaction conditions of the Suzuki coupling have made it a popular choice in medicinal chemistry for creating diverse analogs. mdpi.com

The Sonogashira coupling provides a method for introducing alkynyl groups at the 5-position. libretexts.org This reaction involves the coupling of the bromo-isoindolinone with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base like triethylamine. nih.govlibretexts.org The resulting alkynyl-substituted isoindolinones can serve as key intermediates for further transformations.

Below is a table summarizing typical conditions for these cross-coupling reactions:

| Reaction | Catalyst | Co-catalyst | Base | Solvent | Reactant | Product |

| Suzuki-Miyaura | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene | Arylboronic acid | 5-Aryl-7-methoxyisoindolin-1-one |

| Sonogashira | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | Terminal alkyne | 5-Alkynyl-7-methoxyisoindolin-1-one |

Functionalization at the Methoxy (B1213986) Position and Ether Cleavage/Modification

The methoxy group at the 7-position presents another opportunity for structural diversification. A common strategy involves the cleavage of the methyl ether to reveal a hydroxyl group. This transformation is typically achieved by treating the isoindolinone with strong acids like hydroiodic acid (HI) or Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.com The resulting 7-hydroxy-5-bromo-isoindolin-1-one can then be further functionalized.

Once the hydroxyl group is unmasked, it can undergo various reactions, including:

O-alkylation: Reaction with alkyl halides in the presence of a base to introduce new ether linkages.

O-acylation: Reaction with acyl chlorides or anhydrides to form esters.

Conversion to triflate: Reaction with triflic anhydride (B1165640), creating a good leaving group for subsequent cross-coupling reactions.

These modifications allow for the exploration of how different substituents at the 7-position impact the biological activity of the molecule.

Introduction of Diverse Substituents on the Aromatic Ring System

Beyond the bromo and methoxy positions, further substitution on the aromatic ring can be achieved through various synthetic methods. Electrophilic aromatic substitution reactions can introduce additional functional groups, although the directing effects of the existing substituents must be considered.

More commonly, a modular approach is employed where substituted starting materials are used to construct the isoindolinone ring. For instance, starting with a differently substituted phthalic anhydride or benzaldehyde (B42025) allows for the introduction of a wide range of substituents at various positions on the aromatic ring. This approach provides greater control over the final structure and allows for the synthesis of a more diverse library of compounds.

Derivatization at the Nitrogen and Carbonyl Moieties of the Lactam Ring

The lactam ring of the isoindolinone scaffold provides two additional sites for modification: the nitrogen atom and the carbonyl group.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the lactam can be readily functionalized through N-alkylation and N-acylation reactions. nih.gov

N-Alkylation: Treatment with an alkyl halide in the presence of a base, such as sodium hydride, allows for the introduction of various alkyl or benzyl (B1604629) groups. This modification can influence the compound's lipophilicity and steric profile.

N-Acylation: Reaction with an acyl chloride or anhydride introduces an acyl group to the nitrogen atom. This can be useful for introducing different functionalities or for mimicking peptide bonds. nih.gov

Transformations at the Carbonyl Group

The carbonyl group of the lactam is a versatile functional group that can undergo several transformations.

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄), converting the isoindolinone to an isoindoline (B1297411). libretexts.org Alternatively, reduction to a hydroxyl group can be achieved using milder reducing agents. libretexts.org

Thionation: The carbonyl oxygen can be replaced with a sulfur atom using reagents like Lawesson's reagent, yielding a thioamide. This modification can alter the hydrogen bonding capabilities and electronic properties of the molecule.

Wittig Reaction: The Wittig reaction can be used to convert the carbonyl group into an exocyclic double bond, introducing a new point of diversity. eopcw.com

Design and Synthesis of Library Compounds for Structure-Activity Relationship (SAR) Studies

The functionalization strategies described above are systematically employed to generate libraries of related compounds for SAR studies. By varying the substituents at each position of the 5-Bromo-7-methoxyisoindolin-1-one scaffold, researchers can probe the structural requirements for a desired biological activity. researchgate.net

For example, a library might be designed to explore the effect of different aryl groups at the 5-position (via Suzuki coupling), various ether linkages at the 7-position (via O-alkylation), and different alkyl groups on the lactam nitrogen (via N-alkylation). The biological activity of each compound in the library is then tested, and the results are used to build a model of the structure-activity relationship. This iterative process of design, synthesis, and testing is crucial for the optimization of lead compounds in drug discovery. mdpi.com

The following table outlines a hypothetical library design based on the derivatization of the this compound scaffold:

| Compound ID | Modification at 5-position (R1) | Modification at 7-position (R2) | Modification at N-position (R3) |

| A1 | Phenyl | Methoxy | Hydrogen |

| A2 | 4-Fluorophenyl | Methoxy | Hydrogen |

| A3 | 2-Thienyl | Methoxy | Hydrogen |

| B1 | Phenyl | Ethoxy | Hydrogen |

| B2 | Phenyl | Isopropoxy | Hydrogen |

| C1 | Phenyl | Methoxy | Methyl |

| C2 | Phenyl | Methoxy | Ethyl |

By systematically synthesizing and evaluating compounds like those in the table above, researchers can gain valuable insights into the key structural features required for a specific biological target, ultimately guiding the development of more potent and selective therapeutic agents. nih.gov

Mechanistic Aspects of Biological Interactions and Structure Activity Relationships Sar of 5 Bromo 7 Methoxyisoindolin 1 One and Its Analogues

Investigation of Molecular Targets and Binding Mechanisms

The biological effects of isoindolinone derivatives are rooted in their ability to bind with high affinity to specific molecular targets, primarily enzymes and receptors, thereby interfering with their function.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. nih.gov Isoindolinone derivatives have been identified as inhibitors of VEGFR-2, blocking its signaling pathway and subsequently inhibiting angiogenesis. acs.org

MDM2-p53 Interaction Inhibition: The interaction between the Murine Double Minute 2 (MDM2) protein and the p53 tumor suppressor is a critical control point for cell life and death. acs.orgnih.gov MDM2 negatively regulates p53, and inhibiting this interaction can reactivate p53's tumor-suppressing functions, leading to cell cycle arrest or apoptosis. The isoindolinone scaffold has proven to be a highly effective template for creating potent antagonists of the MDM2-p53 interaction. acs.orgnih.govresearchgate.net

Extensive SAR studies have led to the optimization of these inhibitors. For example, variations of the substituents at the N-2 and C-3 positions of the isoindolinone ring have been systematically explored to enhance binding affinity for the hydrophobic pocket of MDM2. acs.orgnih.gov This led to the identification of highly potent inhibitors, with activity residing in specific stereoisomers. acs.orgnih.govresearchgate.net The compound 3-(4-chlorophenyl)-3-((1-(hydroxymethyl)cyclopropyl)methoxy)-2-(4-nitrobenzyl)isoindolin-1-one (74) was identified as a powerful inhibitor of the MDM2-p53 interaction, with its (+)-R-enantiomer showing even greater potency. acs.orgnih.gov

MDM2-p53 Interaction Inhibition by Isoindolinone Analogues

| Compound | Description | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 76 | 2-benzyl-3-(4-chlorophenyl)-3-(3-hydroxypropoxy)-2,3-dihydroisoindol-1-one | 15.9 ± 0.8 | acs.org |

| Compound 79 | 3-(4-chlorophenyl)-3-(4-hydroxy-3,5-dimethoxybenzyloxy)-2-propyl-2,3-dihydroisoindol-1-one | 5.3 ± 0.9 | acs.org |

| Compound 74 | 3-(4-chlorophenyl)-3-((1-(hydroxymethyl)cyclopropyl)methoxy)-2-(4-nitrobenzyl)isoindolin-1-one | 0.23 ± 0.01 | acs.orgnih.gov |

| Compound 74a | (+)-R-enantiomer of Compound 74 | 0.17 ± 0.02 | acs.orgnih.gov |

Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the breakdown of monoamine neurotransmitters. qu.edu.qanih.gov Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative diseases. nih.govresearchgate.net Quantitative structure-activity relationship (QSAR) studies on indole (B1671886) analogues have shown that specific hydrophobic and electronic features are key for MAO inhibition. nih.gov Isoquinoline derivatives have been shown to act as reversible MAO inhibitors, with a preference for the MAO-A isoform. unifr.ch

Beyond enzyme inhibition, isoindolinone analogues have been profiled for their binding to various receptors. A notable example is the development of indolin-2-one derivatives as selective ligands for the dopamine (B1211576) D4 receptor, a target for antipsychotic medications. Through systematic modification of the side chain attached to the amide nitrogen, compounds with high affinity and selectivity were synthesized. One such derivative, 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl) indolin-2-one (4c), displayed a remarkable binding affinity (Ki) of 0.5 nM for the D4 receptor.

Cellular Pathway Modulation by Isoindolinone Derivatives

The interaction of isoindolinone derivatives with their molecular targets translates into the modulation of complex cellular pathways, impacting cell fate decisions such as proliferation, survival, and death.

A significant body of research demonstrates that isoindolinone derivatives can inhibit the proliferation of cancer cells. acs.orgrsc.org This anti-proliferative effect is often mediated by the induction of apoptosis, or programmed cell death. nih.govnih.gov

Studies on 3-methyleneisoindolinones revealed that these compounds can generate intracellular oxidative stress and disrupt the mitochondrial membrane potential, which are key events that trigger apoptosis. acs.org The induction of apoptosis by MDM2-p53 inhibiting isoindolinones has been confirmed in various cancer cell lines using methods like Annexin V staining, which detects early apoptotic cells. nih.gov The activation of the p53 pathway by these compounds is a primary mechanism for their apoptosis-inducing effects. nih.gov For instance, MDM2 inhibitors based on the isoindolinone scaffold were shown to activate the transcription of p53 and its downstream targets like p21 in cancer cells with amplified MDM2. acs.orgnih.gov Similarly, isoindoline-1,3-dione derivatives have been shown to induce both apoptosis and necrosis in blood cancer cells. researchgate.net Natural isoindolinones, such as the clitocybins, have also been found to inhibit H₂O₂-induced cell death by reducing the activation of caspases 3 and 9 and the release of cytochrome c from mitochondria. jst.go.jp

In addition to inducing apoptosis, isoindolinone derivatives can halt the cell division cycle, preventing cancer cells from replicating. acs.org Treatment of cancer cells with isoindolinone analogues has been shown to cause cell cycle arrest at various phases.

G2/M Phase Arrest: A novel isoindolinone-based cyclic peptide was found to cause a significant, dose-dependent arrest of HeLa cells in the G2/M phase of the cell cycle. nih.gov The small molecule 2-[1-(4-(benzyloxy)phenyl)-3-oxoisoindolin-2-yl)-2-(4-methoxyphenyl)] acetic acid (CDS-3078) also induced G2/M phase arrest in a p53-mediated manner. nih.gov

G1 and S Phase Arrest: In a different study, an isoindole derivative, compound 6o , caused human colon cancer cells (HCT-116) to accumulate in the G1 and S phases, indicating cell growth arrest at these checkpoints. rsc.org

This cell cycle arrest is often a consequence of the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin proteins. acs.org

Cells possess protective mechanisms to counteract oxidative stress, a condition characterized by an excess of reactive oxygen species (ROS) that can damage cellular components. nih.gov The NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a master regulator of the cellular antioxidant response. nih.govtandfonline.comtandfonline.com

Recent studies have shown that isoindoline-dione derivatives can exert a neuroprotective effect by activating the NRF2 pathway. nih.govtandfonline.com These compounds were observed to increase the viability of neuronal cells under oxidative stress by reducing intracellular ROS and increasing the expression of NRF2 and its target antioxidant genes, such as NQO-1. nih.govrawdatalibrary.net Molecular docking studies suggest these compounds may interact with Keap1, the negative regulator of NRF2, thereby promoting NRF2 activation. tandfonline.com Furthermore, natural isoindolinones known as clitocybins have been identified as potent free radical scavengers that protect cells from oxidative stress-induced apoptosis and senescence. jst.go.jp

Influence on Inflammatory Pathways

The anti-inflammatory potential of isoindolinone derivatives is a significant area of research. These compounds are known to modulate various signaling cascades and molecular targets that are crucial in the inflammatory response.

One of the key mechanisms by which isoindolinone analogues exert their anti-inflammatory effects is through the inhibition of protein kinases. nih.govnih.gov Protein kinases are fundamental to cell signaling and play a critical role in initiating and regulating immunological responses. nih.gov Aberrant kinase activity is implicated in numerous human diseases, making them prime targets for therapeutic intervention. nih.gov

Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a particularly important target for anti-inflammatory drug development. nih.gov IRAK4 is a key mediator of the innate immune system, transducing signals from Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). frontiersin.orggoogle.com Activation of IRAK4 leads to the downstream activation of nuclear factor-kappa B (NF-κB), a transcription factor that promotes inflammation, cell survival, and immune responses. frontiersin.org The inhibition of IRAK4 is therefore a promising strategy for treating inflammatory and autoimmune diseases. nih.govnih.gov Several small molecule inhibitors of IRAK4, some of which feature core structures similar to isoindolinones, have shown potent anti-inflammatory efficacy in preclinical models. nih.gov

Furthermore, some isoindolinone analogues have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins. researchgate.netresearchgate.net The structural features of these analogues are designed to mimic known non-steroidal anti-inflammatory drugs (NSAIDs) like Indoprofen. researchgate.netarkat-usa.org

Indolin-2-one derivatives, which are structurally related to isoindolinones, have also demonstrated significant anti-inflammatory activity. For instance, 3-(3-hydroxyphenyl)-indolin-2-one has been shown to inhibit the production of nitric oxide and pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov This inhibition is achieved by modulating key signaling pathways, including the Akt, MAPK, and NF-κB pathways. nih.gov

Structure-Activity Relationship (SAR) Studies Correlating Structural Modifications with Mechanistic Biological Effects

The biological activity of isoindolinone derivatives is highly dependent on the nature and position of substituents on the isoindolinone core. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

For isoindolinone-based anti-inflammatory agents, modifications at various positions have been shown to significantly impact their activity. For example, in a series of N-substituted isoindoline (B1297411) derivatives designed as analogues of Indoprofen, the introduction of an aryl group at the C3 position of the isoindolinone ring was found to be important for COX-2 selectivity and increased lipophilicity, which can enhance anti-inflammatory activity. arkat-usa.org

The substitution pattern on the aromatic ring of the isoindolinone scaffold also plays a critical role. The presence of a bromine atom, such as in 5-Bromo-7-methoxyisoindolin-1-one, is a common feature in bioactive molecules. Bromination of natural compounds has often been associated with increased biological activity. beilstein-archives.org For instance, 5-bromobrassinin, an indole phytoalexin derivative, exhibits a better pharmacological profile than its non-brominated counterpart. beilstein-archives.org Similarly, in a series of 1-benzyl-5-bromoindolin-2-one derivatives, compounds bearing a 4-arylthiazole moiety showed potent anticancer activity, with the specific substitutions on the aryl ring influencing the potency. mdpi.com

The methoxy (B1213986) group at the 7-position is another key structural feature. Methoxy groups are known to influence the electronic and lipophilic properties of a molecule, which can affect its binding to biological targets and its pharmacokinetic profile. nih.gov

The following table summarizes the general SAR findings for isoindolinone and related heterocyclic analogues based on available research:

| Compound Class | Structural Modification | Effect on Biological Activity | Reference(s) |

| Isoindolinone Analogues | Aryl substitution at C3 | Increased COX-2 selectivity and anti-inflammatory activity | arkat-usa.org |

| Indole Phytoalexins | Bromination at C5 | Enhanced pharmacological profile | beilstein-archives.org |

| 1-Benzyl-5-bromoindolin-2-ones | 4-Arylthiazole moiety | Potent anticancer activity, influenced by aryl substitution | mdpi.com |

| Indolin-2-one Derivatives | 3-(3-hydroxyphenyl) substitution | Potent anti-inflammatory activity | nih.gov |

Understanding Selectivity and Polypharmacology of Isoindolinone Analogues

The concepts of selectivity and polypharmacology are central to modern drug discovery. Selectivity refers to a drug's ability to interact with a specific target, while polypharmacology describes the capacity of a single compound to interact with multiple targets. Both aspects are highly relevant to isoindolinone analogues.

The development of selective kinase inhibitors is a major goal in the treatment of inflammatory diseases and cancer. nih.govnih.gov For IRAK4 inhibitors, achieving selectivity over other kinases is crucial to minimize off-target effects. The structural features of the inhibitor, including the core scaffold and its substituents, determine its binding affinity and selectivity profile. frontiersin.org Structure-based drug design is often employed to develop highly potent and selective inhibitors. nih.gov

However, in some cases, polypharmacology can be advantageous. A single drug that modulates multiple targets in a disease-relevant pathway may offer enhanced therapeutic efficacy. For instance, some isoindolinone derivatives may exhibit a dual inhibitory effect on different inflammatory mediators. The infamous drug thalidomide, an isoindoline derivative, is a classic example of a polypharmacological agent with a complex mechanism of action. mdpi.com

The diverse biological activities reported for isoindoline derivatives, including anti-inflammatory, anticancer, and effects on the central nervous system, suggest a rich polypharmacology for this class of compounds. mdpi.comnih.gov Understanding the full target profile of a compound like this compound is essential for predicting its therapeutic potential and potential side effects.

The table below lists some of the known biological targets of isoindolinone and related analogues:

| Compound Class | Biological Target(s) | Therapeutic Area | Reference(s) |

| Isoindolinone Analogues | IRAK4 | Inflammation, Autoimmune Diseases, Cancer | nih.govfrontiersin.orgnih.gov |

| Isoindolinone Analogues | COX-2 | Inflammation | researchgate.netresearchgate.netarkat-usa.org |

| Indolin-2-one Derivatives | Akt, MAPK, NF-κB pathways | Inflammation | nih.gov |

| Isoindoline Derivatives | Serotonin and Norepinephrine Transporters | Depression | nih.gov |

Potential Non Medicinal Applications of 5 Bromo 7 Methoxyisoindolin 1 One

Application in Material Science and Polymer Chemistry

The isoindolinone scaffold is recognized for its utility in the development of functional materials, including fluorescent probes and synthetic dyes. The inherent photophysical properties of the isoindolinone ring system can be modulated by the introduction of various substituents. The presence of a bromine atom and a methoxy (B1213986) group on the aromatic ring of 5-Bromo-7-methoxyisoindolin-1-one could influence its electronic and photophysical characteristics, potentially leading to applications in organic electronics or as a component in advanced materials.

While direct studies on the polymerization of this compound are not readily found, the bromo-substituent offers a potential handle for polymerization reactions. For instance, bromo-substituted aromatic compounds can participate in cross-coupling reactions, which are fundamental to the synthesis of various conjugated polymers. These polymers are of interest for their electronic and optical properties, with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The methoxy group, as an electron-donating group, can further tune the electronic properties of any resulting polymer, influencing its conductivity and emission characteristics.

Use as Intermediates in the Synthesis of Complex Organic Molecules

Substituted isoindolinones are valuable intermediates in organic synthesis due to their versatile reactivity. The structure of this compound incorporates several reactive sites, making it a potentially useful building block for the construction of more complex molecules.

The bromine atom can be readily transformed into other functional groups through various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of aryl, alkyl, and amino substituents at the 5-position of the isoindolinone core. The methoxy group can also be a site for chemical modification, for example, through ether cleavage to yield a hydroxyl group, which can then be further functionalized.

The lactam moiety of the isoindolinone ring itself can undergo various chemical transformations. The N-H bond can be substituted, and the carbonyl group can be reduced or reacted with organometallic reagents. This multifunctionality makes this compound a potential precursor for the synthesis of a diverse array of heterocyclic compounds with potential applications in various fields of chemistry. The commercial availability of structurally similar compounds, such as 4-Bromo-6-methoxyisoindolin-1-one, suggests that this class of molecules serves as a valuable scaffold for synthetic chemists.

Role in Catalysis or Ligand Design

The isoindolinone framework has been explored as a scaffold for the design of chiral ligands for asymmetric catalysis. The nitrogen and oxygen atoms within the isoindolinone structure can act as coordination sites for metal centers. By introducing chiral substituents, it is possible to create a chiral environment around a metal catalyst, enabling enantioselective transformations.

While there is no specific literature detailing the use of this compound as a ligand, its structure presents possibilities for such applications. The nitrogen atom of the lactam could potentially coordinate to a metal. Furthermore, the aromatic ring could be functionalized with other coordinating groups to create multidentate ligands. The bromo and methoxy substituents could influence the electronic properties of the ligand and, consequently, the catalytic activity and selectivity of the corresponding metal complex. The development of novel ligands is a crucial area of research in catalysis, and the exploration of substituted isoindolinones like this compound could lead to new and efficient catalytic systems.

Future Research Directions and Challenges in 5 Bromo 7 Methoxyisoindolin 1 One Chemistry

Development of More Sustainable and Greener Synthetic Routes

The chemical industry's shift towards environmental sustainability necessitates the development of greener synthetic methods for all chemical entities, including 5-Bromo-7-methoxyisoindolin-1-one. Traditional synthetic pathways often rely on transition metals, which can be toxic and environmentally hazardous. rsc.org Future research will likely focus on transition-metal-free protocols, which are advantageous for industrial-scale production. rsc.org

Key strategies for greener synthesis could include:

Organocatalysis: Employing metal-free organocatalysts, such as fluorous phosphines, in green solvents can produce isoindolinones in high yields. rsc.org This approach allows for the recycling of both the catalyst and the solvent, significantly reducing waste. rsc.orgresearchgate.net

One-Pot Reactions: Developing efficient one-pot methods, which combine multiple reaction steps into a single operation, can reduce reaction times and the need for intermediate purification steps. nih.gov An advantageous approach involves using mild, metal-free conditions, making the process more sustainable. nih.gov

Electrochemical Methods: The use of electrochemistry, for instance, in the reduction of cyclic imides in an undivided cell with carbon electrodes, offers a practical and controllable route to isoindolinone derivatives at room temperature. organic-chemistry.org

Novel Catalytic Systems: Exploring catalysts like ultrathin platinum nanowires for reductive C-N coupling and intramolecular amidation could provide highly efficient pathways under mild conditions, such as using hydrogen gas at atmospheric pressure. organic-chemistry.org

Exploration of Novel Reactivity and Transformation Pathways

The functional groups present in this compound offer multiple handles for chemical modification, opening doors to novel reactivity and molecular transformations. The isoindolinone core is a prevalent structure in many natural products and drug molecules, making the synthesis of its derivatives a key interest. rsc.orgspringernature.com

Future explorations could focus on:

C-H Bond Activation: This has become a powerful tool in organic synthesis for creating complex molecules. researchgate.net Palladium-catalyzed C-H carbonylation of primary benzylamines is one such method to produce benzolactams. organic-chemistry.org Applying these techniques to the isoindolinone core of this compound could lead to new functionalized derivatives.

Cycloaddition Reactions: Investigating intramolecular reactions, such as formal [4+2] cycloadditions, could lead to the synthesis of complex fused and spiro-isoindolinone derivatives, which are found in bioactive natural products and pharmaceutical candidates. nii.ac.jp

Cross-Coupling Reactions: The bromine atom at the 5-position is an ideal site for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents to build molecular complexity.

Modulation of the Lactam Ring: Exploring reactions that open or modify the lactam ring could provide access to different classes of compounds, expanding the chemical space accessible from this starting material.

Advanced Mechanistic Studies at the Molecular and Cellular Level

A thorough understanding of the reaction mechanisms and biological interactions of this compound is crucial for its rational design and optimization as a potential therapeutic agent or functional material. Isoindolinone derivatives are known to possess a wide range of biological activities, including anticancer and anti-inflammatory properties. nih.govjocpr.comresearchgate.net

Future research should prioritize:

Elucidation of Bioactivity Mechanisms: Should the compound show biological activity, it will be essential to uncover the underlying molecular mechanisms. nih.gov This includes identifying specific cellular targets and pathways through which it exerts its effects.

Molecular Modeling: Computational studies, such as molecular docking, can identify possible interactions between the compound and biological targets, like enzymes or receptors. nih.gov This can guide the synthesis of more potent and selective derivatives.

Kinetic and Spectroscopic Analysis: Detailed mechanistic studies of its synthetic transformations, potentially using techniques like in-situ spectroscopy and kinetic analysis, can help optimize reaction conditions and reveal novel reactivity patterns. acs.org

Cellular Studies: For bioactive derivatives, investigating their effects on cell proliferation, apoptotic pathways, and other cellular processes in relevant cancer cell lines would be a critical step in evaluating their therapeutic potential. nih.govjocpr.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery and materials science by accelerating the design and optimization process. researchgate.netmdpi.com These computational tools can be powerfully applied to the study of this compound and its analogues.

Key applications of AI/ML include:

De Novo Drug Design: Generative AI models can design novel isoindolinone structures from scratch that are predicted to have high activity against a specific biological target. mdpi.com

Virtual Screening and Property Prediction: AI/ML algorithms can screen large virtual libraries of derivatives to identify candidates with the most promising biological activity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and synthetic accessibility. springernature.comnih.gov This significantly reduces the time and cost associated with experimental screening. researchgate.net

Structure-Based Design: By using AI tools like AlphaFold to predict the 3D structures of target proteins, researchers can design compounds that bind with high affinity and selectivity. scielo.br

Optimization of Synthetic Routes: Machine learning can help predict the outcomes of chemical reactions, thereby assisting in the optimization of synthetic pathways to be more efficient and cost-effective.

The integration of AI and ML can significantly shorten the timeline for drug development and lead to the discovery of more effective drug candidates. nih.govscielo.br

Expanding the Scope of Non-Medicinal Applications for Isoindolinone Derivatives

Beyond their well-documented roles in medicinal chemistry, isoindolinone scaffolds are valuable in materials science. rsc.org Exploring the non-medicinal applications of this compound could unlock new commercial and technological opportunities.

Potential non-medicinal applications include:

Organic Pigments: Isoindolinones are the core structures of several commercial pigments, such as Pigment Yellow 109, Pigment Yellow 110, and Orange 61. google.com These pigments are used in high-quality paints, plastics, and inks due to their excellent heat stability and light fastness. google.comgoogle.com Research could focus on synthesizing derivatives of this compound to create novel pigments with unique colors and properties.

Fluorescent Probes: The inherent fluorescence of some isoindolinone structures makes them suitable for use as fluorescent probes in chemical biology and materials science. rsc.org

Polymeric Materials: By incorporating polymerizable groups, isoindolinone moieties can be copolymerized with other monomers to create "pigmentary polymers." researchgate.net These materials combine the properties of a polymer and a pigment, offering improved chemical resistance and light fastness for applications in surface coatings and textiles. researchgate.netzeyachem.net

The challenge in this area lies in tuning the molecular structure to achieve the desired material properties, such as color, thermal stability, and migration resistance in various media. zeyachem.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。